2-Methyl-3-(thiomorpholine-4-carbonyl)aniline
Overview
Description
2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is a versatile organic compound with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.34 g/mol. This compound features a thiomorpholine ring, an aniline group, and a methyl group, making it a valuable scaffold in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline typically involves the following steps:
Formation of Thiomorpholine-4-carbonyl Chloride: Thiomorpholine is reacted with phosgene to form thiomorpholine-4-carbonyl chloride.
Coupling with Aniline: The resulting thiomorpholine-4-carbonyl chloride is then coupled with aniline in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 2-Methyl-3-(thiomorpholine-4-carbonyl)nitrobenzene.
Reduction: Reduction reactions can reduce nitro groups to amino groups, providing derivatives with different properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and bases.
Major Products Formed:
Oxidation Products: Nitro derivatives
Reduction Products: Amino derivatives
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
2-Methyl-3-(thiomorpholine-4-carbonyl)aniline is widely used in scientific research due to its structural versatility and reactivity. Its applications include:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules and study reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 2-Methyl-3-(thiomorpholine-4-carbonyl)aniline exerts its effects depends on its derivatives and the specific biological targets. For example, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways:
Enzymes: It may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-Methyl-3-(morpholine-4-carbonyl)aniline
2-Methyl-3-(piperidine-4-carbonyl)aniline
2-Methyl-3-(thiomorpholine-4-carbonyl)nitrobenzene
Properties
IUPAC Name |
(3-amino-2-methylphenyl)-thiomorpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIUIICMVGVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.